molecular formula C23H25N5O B11257594 1-(4-(6-(Benzylamino)pyridazin-3-yl)piperazin-1-yl)-2-phenylethanone

1-(4-(6-(Benzylamino)pyridazin-3-yl)piperazin-1-yl)-2-phenylethanone

Cat. No.: B11257594
M. Wt: 387.5 g/mol
InChI Key: PWZLIPFKTYICSO-UHFFFAOYSA-N
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Description

1-{4-[6-(BENZYLAMINO)PYRIDAZIN-3-YL]PIPERAZIN-1-YL}-2-PHENYLETHAN-1-ONE is a complex organic compound that belongs to the class of pyridazinone derivatives. Pyridazinones are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-{4-[6-(BENZYLAMINO)PYRIDAZIN-3-YL]PIPERAZIN-1-YL}-2-PHENYLETHAN-1-ONE involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing automated synthesis equipment and stringent reaction control.

Chemical Reactions Analysis

1-{4-[6-(BENZYLAMINO)PYRIDAZIN-3-YL]PIPERAZIN-1-YL}-2-PHENYLETHAN-1-ONE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-{4-[6-(BENZYLAMINO)PYRIDAZIN-3-YL]PIPERAZIN-1-YL}-2-PHENYLETHAN-1-ONE involves its interaction with specific molecular targets and pathways. For instance, pyridazinone derivatives are known to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This inhibition can lead to various therapeutic effects, such as anti-inflammatory and antiplatelet activities .

Comparison with Similar Compounds

1-{4-[6-(BENZYLAMINO)PYRIDAZIN-3-YL]PIPERAZIN-1-YL}-2-PHENYLETHAN-1-ONE can be compared with other pyridazinone derivatives, such as:

Properties

Molecular Formula

C23H25N5O

Molecular Weight

387.5 g/mol

IUPAC Name

1-[4-[6-(benzylamino)pyridazin-3-yl]piperazin-1-yl]-2-phenylethanone

InChI

InChI=1S/C23H25N5O/c29-23(17-19-7-3-1-4-8-19)28-15-13-27(14-16-28)22-12-11-21(25-26-22)24-18-20-9-5-2-6-10-20/h1-12H,13-18H2,(H,24,25)

InChI Key

PWZLIPFKTYICSO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)NCC3=CC=CC=C3)C(=O)CC4=CC=CC=C4

Origin of Product

United States

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